

The Pangamic Acid Anomaly: A Technical Whitepaper on the "Vitamin B15" Controversy

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Compound of Interest

Compound Name: Calcium pangamate

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Abstract

"Vitamin B15," commercially known as pangamic acid, has been the subject of contentious debate for decades. Marketed with claims of enhancing athletic performance, improving oxygen utilization, and treating a wide array of diseases, it has garnered a following in alternative health circles. However, a thorough review of the scientific literature and regulatory stances reveals a significant discrepancy between these claims and the available evidence. This technical guide delves into the core of the controversy, presenting a critical evaluation of the chemical identity of "pangamic acid," a summary of the purported efficacy data, and an overview of the significant safety and regulatory concerns. The primary conclusion is that "Vitamin B15" is not a scientifically recognized vitamin, lacks a consistent chemical identity, and its therapeutic claims are not supported by robust, controlled clinical trials.

The Chemical Identity Crisis of Pangamic Acid

A fundamental challenge in evaluating the efficacy of "Vitamin B15" is its lack of a consistent and verifiable chemical identity.^{[1][2][3][4]} The term "pangamic acid" has been applied to various substances over time, making it impossible to attribute any observed effects to a single, defined compound.

The originally proposed structure by Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr. was d-gluconodimethylamino acetic acid.^[1] However, subsequent attempts by other researchers to

synthesize this compound using the Krebs' methods were unsuccessful.[1] Over the years, products marketed as "pangamic acid" or "Vitamin B15" have been found to contain a variety of substances, including:

- d-gluconodimethylamino acetic acid: The original, but reportedly never successfully synthesized, compound.[1]
- Dimethylglycine (DMG): A derivative of the amino acid glycine.[5]
- Diisopropylamine dichloroacetate: An "analogue" patented by Krebs in 1955 that can hydrolyze into toxic compounds.[1]
- Mixtures: Various combinations of the above, or mixtures containing substances like calcium gluconate and even inert fillers like lactose.[1][3]

This chemical ambiguity is a critical flaw in the body of research, particularly the studies from the former Soviet Union, which often failed to specify the exact composition of the "pangamic acid" being investigated.[1][5]

Efficacy Claims vs. Scientific Evidence: A Quantitative Review

Proponents of pangamic acid have made numerous claims regarding its therapeutic benefits. This section will present these claims alongside the available quantitative data from scientific studies.

Athletic Performance and Oxygen Utilization

One of the most persistent claims is that "Vitamin B15" enhances athletic performance by improving oxygen utilization.[5]

Table 1: Summary of a Controlled Study on Maximal Treadmill Performance

Parameter	Experimental Group (Pangamic Acid)	Control Group (Placebo)	Statistical Significance (p-value)
Pre-Treatment Maximal Heart Rate (bpm)	183	194	-
Post-Treatment Maximal Heart Rate (bpm)	181	194	> 0.05
Pre-Treatment Treadmill Time (min)	16.99	16.49	-
Post-Treatment Treadmill Time (min)	17.21	16.83	> 0.05
Pre-Treatment Post-Test Glucose (mg%)	132.13	133.38	-
Post-Treatment Post-Test Glucose (mg%)	138.88	139.13	> 0.05
Pre-Treatment Post-Test Lactate (mg%)	64.63	76.13	-
Post-Treatment Post-Test Lactate (mg%)	70.88	66.58	> 0.05

Source: Gray ME, Titlow LW. The effect of pangamic acid on maximal treadmill performance. Med Sci Sports Exerc 1982;14:424-7.[6]

The only double-blind, placebo-controlled study found in the initial search, conducted on 16 male track athletes, showed no statistically significant improvement in maximal treadmill performance after three weeks of supplementation with a product containing calcium gluconate and N,N-Dimethylglycine.[6]

Other Therapeutic Claims

A wide range of other therapeutic claims have been made for pangamic acid, including treatment for:

- Asthma and other respiratory conditions[1][3]
- Skin conditions like eczema[1][3]
- Joint and nerve pain[1][3]
- Cancer[1][3]
- Heart disease[1][3]
- Schizophrenia[1]
- Alcoholism and fatigue[3]

The majority of the research supporting these claims originates from the former Soviet Union and is largely anecdotal and lacks the rigor of controlled clinical trials.[1][5] These studies are often criticized for their lack of control groups and failure to identify the specific chemical compound being used.[5]

Experimental Protocols: A Case Study in Methodological Ambiguity

The lack of standardized and well-documented experimental protocols is a major deficiency in the "Vitamin B15" literature. However, for the purpose of illustrating a controlled study, the methodology from the Gray and Titlow (1982) study on athletic performance is detailed below.

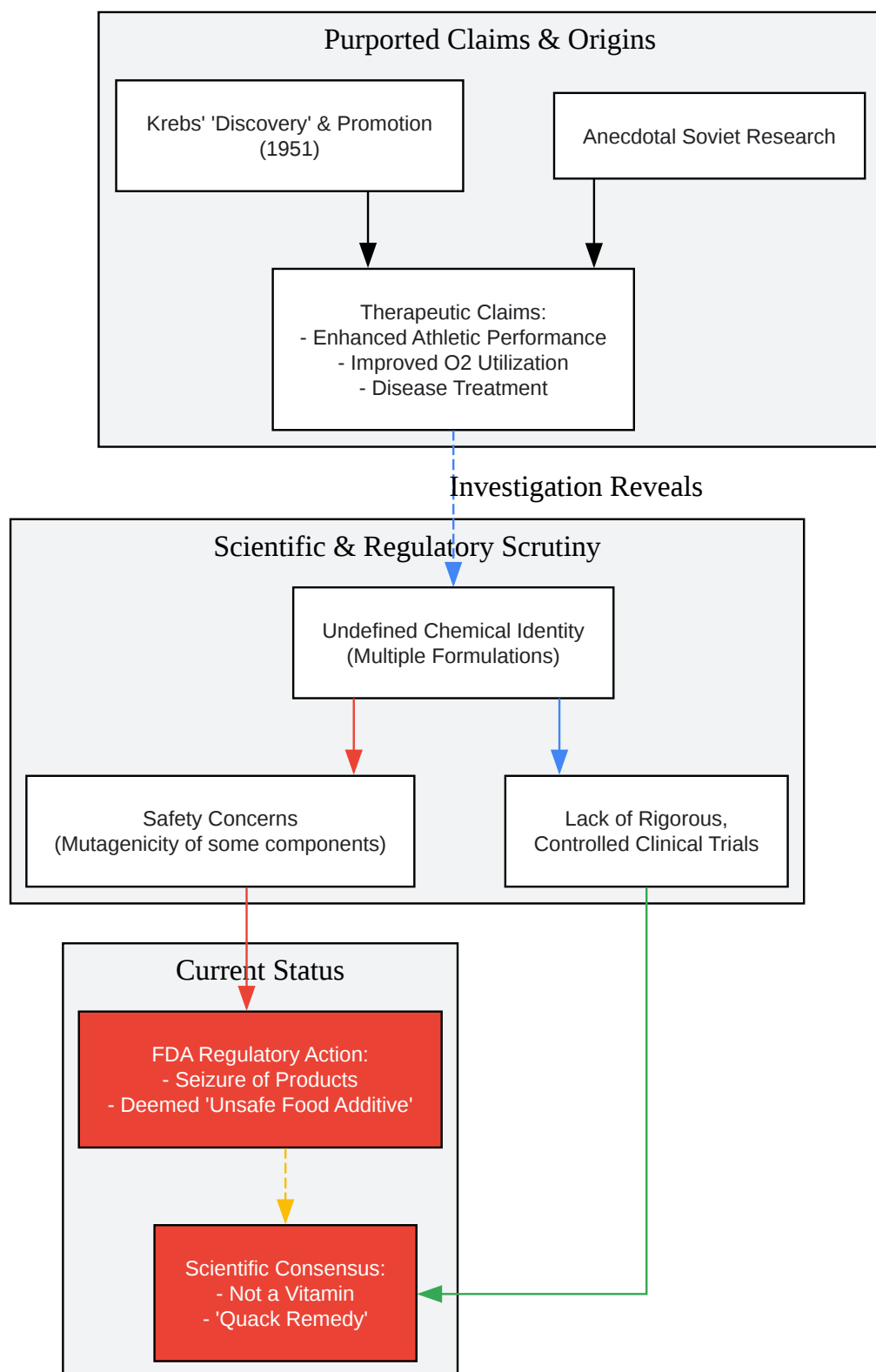
Experimental Protocol: The Effect of Pangamic Acid on Maximal Treadmill Performance

- Study Design: Double-blind, placebo-controlled trial.
- Participants: 16 male track athletes.
- Intervention:

- Experimental Group (n=8): Ingested six 50-mg tablets of a "pangamic acid" formulation (calcium gluconate and N,N-Dimethylglycine) daily for three weeks.
- Control Group (n=8): Ingested six identical-looking placebo tablets daily for three weeks.
- Testing Protocol:
 - Treadmill Test: Bruce treadmill protocol performed before and after the three-week treatment period.
 - Parameters Measured:
 - Maximal heart rate (HR)
 - Treadmill time (TM) to exhaustion
 - Recovery HR at 1 and 3 minutes post-exercise
 - Pre- and post-exercise blood glucose and lactate levels.
- Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to determine significant differences between the groups after treatment.
- Conclusion of the Study: The ingestion of this specific "pangamic acid" formulation did not produce statistically significant changes in short-term maximal treadmill performance.[6]

Visualizing the Controversy and Purported Mechanisms

To clarify the complex issues surrounding "Vitamin B15," the following diagrams illustrate the logical flow of the controversy and the proposed, yet unproven, signaling pathways.



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Caption: Logical flow of the "Vitamin B15" controversy.

Caption: Purported (unproven) signaling pathway of "Vitamin B15".

Safety and Regulatory Status

The safety of products marketed as "Vitamin B15" is a significant concern. Ames mutagenicity tests on compounds commonly found in these preparations, such as diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite, have yielded positive results, suggesting a potential cancer risk.^[1]

The U.S. Food and Drug Administration (FDA) has taken a clear and firm stance on pangamic acid. The FDA does not recognize "Vitamin B15" as a vitamin and considers it to be an unsafe food additive.^{[2][5]} The agency has recommended the seizure of products advertised as pangamic acid and has restrained its importation and interstate shipment on the grounds that these products are unsafe and have no established nutritional properties.^{[1][2]} Similarly, its distribution has been prohibited in Canada.^[1]

Conclusion

The controversy surrounding "Vitamin B15" or pangamic acid stems from a foundational lack of scientific validity. The key issues are:

- **No Defined Chemical Identity:** The name "pangamic acid" is used for a variety of different chemical compounds.
- **Lack of Efficacy Data:** The therapeutic claims are not supported by rigorous, controlled clinical trials. The limited controlled research has failed to demonstrate the claimed benefits.
- **Significant Safety Concerns:** Some components of "B15" formulations have demonstrated mutagenic properties.
- **Negative Regulatory Status:** Major regulatory bodies, including the US FDA, consider it unsafe for human consumption.

For researchers, scientists, and drug development professionals, "Vitamin B15" serves as a case study in the importance of precise chemical identification, rigorous experimental design, and evidence-based claims. The available data strongly indicates that pangamic acid is not a vitamin and its promotion as a therapeutic agent meets the criteria of a "quack remedy."^[1]

Future research in this area would first require the isolation and synthesis of a single, verifiable compound, followed by comprehensive preclinical and clinical trials to establish any potential physiological effects and safety profile. Until such time, the claims surrounding "Vitamin B15" should be viewed with extreme skepticism.

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